N-benzyl-2-chloro-2-fluoroacetamide
Description
N-Benzyl-2-chloro-2-fluoroacetamide is a halogenated acetamide derivative characterized by a benzyl group attached to the nitrogen atom and both chlorine and fluorine substituents on the α-carbon of the acetamide backbone. Its molecular formula is C₉H₉ClFNO, with a molecular weight of 213.63 g/mol.
Properties
IUPAC Name |
N-benzyl-2-chloro-2-fluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-8(11)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTJJYOJNBIZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-2-fluoroacetamide typically involves the reaction of benzylamine with chloroacetyl chloride, followed by fluorination. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
-
Step 1: Formation of N-benzyl-2-chloroacetamide
- Benzylamine reacts with chloroacetyl chloride in the presence of a base.
- Reaction: C6H5CH2NH2 + ClCH2COCl → C6H5CH2NHCOCH2Cl + HCl
-
Step 2: Fluorination
- The N-benzyl-2-chloroacetamide is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
- Reaction: C6H5CH2NHCOCH2Cl + DAST → C6H5CH2NHCOCH2F + by-products
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-2-fluoroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, or other substituted derivatives.
Oxidation: Products may include carboxylic acids or other oxidized forms.
Reduction: Products include amines or reduced derivatives.
Hydrolysis: Products are benzylamine and the corresponding carboxylic acid.
Scientific Research Applications
N-benzyl-2-chloro-2-fluoroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-2-fluoroacetamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the chlorine and fluorine atoms can enhance its binding affinity to certain proteins or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between N-benzyl-2-chloro-2-fluoroacetamide and related compounds:
Electronic and Reactivity Differences
- Halogen Effects: The dual Cl/F substitution in the target compound introduces competing electronic effects. Chlorine is electron-withdrawing via inductive effects, while fluorine’s high electronegativity and smaller size may enhance metabolic stability compared to Cl-only analogs .
- Reactivity in Synthesis: N-Benzyl-2-chloroacetamide undergoes nucleophilic substitution (e.g., with amines or thiols) due to the labile α-chloro group. The addition of fluorine in the target compound may slow such reactions due to F’s poor leaving-group ability. The ethyl and fluorobenzylamino groups in the compound from suggest tailored solubility and target-binding properties, contrasting with the target’s simpler benzyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
